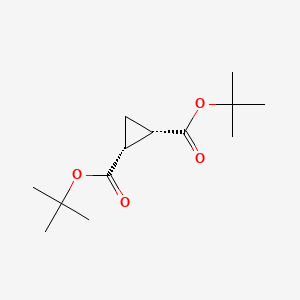
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a chemical compound characterized by its cyclopropane ring and two tert-butyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the malonate, followed by the addition of 1,2-dibromoethane to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield carboxylic acids, while reduction would produce alcohols.
科学的研究の応用
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism by which di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors make it a versatile intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
Di-tert-butyl malonate: A precursor in the synthesis of di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate.
Cyclopropane-1,2-dicarboxylic acid: Lacks the tert-butyl ester groups but shares the cyclopropane ring structure.
Diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl ester groups, which influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role .
特性
CAS番号 |
62873-49-8 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
ditert-butyl (1S,2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)16-10(14)8-7-9(8)11(15)17-13(4,5)6/h8-9H,7H2,1-6H3/t8-,9+ |
InChIキー |
VVAMLGCYYMNVAL-DTORHVGOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


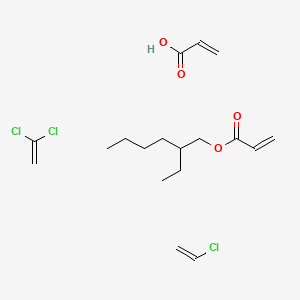

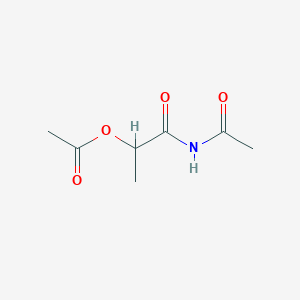
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

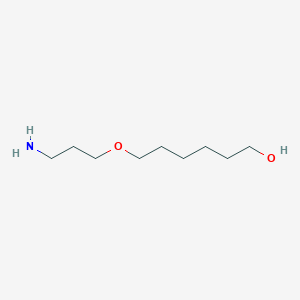
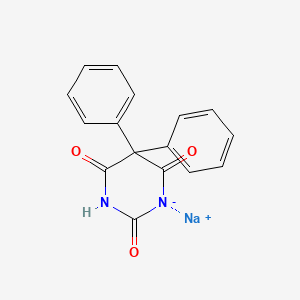
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
